1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene
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Overview
Description
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a tert-butoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with a tert-butyl bromide derivative under specific conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the tert-butyl alcohol, followed by the addition of 2-fluorobenzene and a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide or hydroxide ions, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases like potassium tert-butoxide.
Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide or sodium hydroxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents (e.g., hexane) are typical.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Substitution: Products like 1-(2-Cyano-1-(tert-butoxy)ethyl)-2-fluorobenzene.
Elimination: Formation of alkenes such as 1-(tert-butoxy)ethyl-2-fluorobenzene.
Oxidation/Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, influencing its binding affinity and activity . The tert-butoxy group can also affect the compound’s solubility and stability, further modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-2-fluorobenzene: Lacks the tert-butoxy group, resulting in different reactivity and properties.
1-(2-Bromo-1-(methoxy)ethyl)-2-fluorobenzene: Contains a methoxy group instead of a tert-butoxy group, leading to variations in steric and electronic effects.
1-(2-Chloro-1-(tert-butoxy)ethyl)-2-fluorobenzene:
Uniqueness
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, along with the bulky tert-butoxy group. This combination of substituents imparts distinct steric and electronic properties, making the compound valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C12H16BrFO |
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Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-2-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO/c1-12(2,3)15-11(8-13)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3 |
InChI Key |
WPAYNGIKLZVSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CBr)C1=CC=CC=C1F |
Origin of Product |
United States |
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